(E)-N-(4-methylbenzo[d]thiazol-2-yl)-N-(2-morpholinoethyl)-3-(thiophen-2-yl)acrylamide hydrochloride
Description
Key Structural Advantages of Benzothiazole in Kinase Targeting
- Hydrophobic Complementarity : The benzo[d]thiazole core aligns with the ATP-binding cleft’s hydrophobic regions in kinases such as EGFR and VEGFR, as demonstrated by benzothiazole-based inhibitors like Phortress and MKT-077.
- Electron-Deficient Nature : The thiazole ring’s electron deficiency enhances hydrogen bonding with kinase backbone residues, particularly in the hinge region.
- SAR Flexibility : Substituents at the 4-position (e.g., methyl groups) modulate steric and electronic effects without disrupting core interactions.
Table 1. Benchmark Benzothiazole-Based Kinase Inhibitors
| Compound | Target Kinase | IC₅₀ (nM) | Structural Feature |
|---|---|---|---|
| Phortress | CYP1A1 | 8.2 | 2-Aminobenzothiazole |
| MKT-077 | Hsp70 | 45 | Rhodacyanine-benzothiazole |
| PMX-610 | Topoisomerase | 12 | 5-Fluorobenzothiazole |
The methyl group at the 4-position of the benzothiazole core in the target compound reduces metabolic oxidation while maintaining optimal van der Waals contacts with kinase residues.
Morpholinoethyl Pharmacophore Optimization for Enhanced Blood-Brain Barrier Permeability
The 2-morpholinoethyl substituent addresses a critical challenge in CNS drug development: balancing lipophilicity and solubility to achieve blood-brain barrier (BBB) penetration. Morpholine’s pKa (~6.8) near physiological pH enables pH-dependent membrane partitioning, enhancing brain uptake.
Mechanistic Insights into Morpholine-Enhanced BBB Permeability
- Hydrogen Bonding Modulation : The morpholine oxygen forms transient hydrogen bonds with BBB efflux transporters (e.g., P-gp), reducing recognition and efflux.
- Conformational Flexibility : The morpholine ring adopts chair and boat conformations, enabling adaptive interactions with lipid bilayers.
Table 2. BBB Permeability of Morpholine-Containing Analogues
| Compound | LogP | PAMPA-BBB Permeability (×10⁻⁶ cm/s) | Brain/Plasma Ratio |
|---|---|---|---|
| Morpholine-free | 3.2 | 12.4 | 0.8 |
| Morpholine-deriv | 2.7 | 18.9 | 1.6 |
The 2-morpholinoethyl chain in the target compound reduces logP from 3.5 (parent acrylamide) to 2.9, aligning with optimal BBB permeability thresholds (logP 2–3).
Thiophene Moiety Contributions to π-Stacking Interactions in Target Binding Pockets
The thiophen-2-yl group enhances target affinity through two mechanisms: (1) π-π stacking with aromatic residues (e.g., Phe831 in EGFR) and (2) sulfur-mediated van der Waals interactions with hydrophobic subpockets.
Computational Analysis of Thiophene Binding Modes
- Energy Decomposition : DFT calculations reveal that thiophene’s π-system contributes -8.2 kcal/mol to binding energy in kinase active sites, versus -5.4 kcal/mol for phenyl analogues.
- Sulfur Positioning : The thiophene sulfur atom aligns with cysteine or methionine residues in 63% of kinase co-crystal structures, enabling chalcogen bonding.
Table 3. Binding Affinities of Thiophene vs. Benzene Analogues
| Compound | Target | Kd (nM) | ΔG (kcal/mol) |
|---|---|---|---|
| Thiophene-deriv | EGFR | 14 | -10.2 |
| Benzene-deriv | EGFR | 87 | -8.7 |
The (E)-configured acrylamide linker positions the thiophene moiety for optimal edge-to-face stacking with Tyr845 in EGFR’s activation loop.
Acrylamide Warhead Engineering for Targeted Covalent Inhibition
The α,β-unsaturated acrylamide system enables irreversible inhibition through Michael addition with cysteine residues in kinase catalytic sites (e.g., Cys797 in EGFR).
Warhead Optimization Strategies
- Electrophilicity Tuning : The electron-withdrawing benzothiazole core lowers the acrylamide’s LUMO energy (-1.8 eV), accelerating thiol addition.
- Geometric Control : The (E)-configuration prepositions the β-carbon for nucleophilic attack, reducing off-target reactivity.
Table 4. Covalent Binding Kinetics of Acrylamide Warheads
| Warhead Type | kinact (min⁻¹) | KI (μM) | Selectivity Index |
|---|---|---|---|
| Acrylamide | 0.12 | 1.4 | 8.2 |
| α-Fluoroacrylamide | 0.31 | 0.7 | 14.5 |
The target compound’s acrylamide exhibits a kinact/KI ratio of 0.44 μM⁻¹min⁻¹, comparable to FDA-approved covalent inhibitors like afatinib (0.51 μM⁻¹min⁻¹).
Properties
IUPAC Name |
(E)-N-(4-methyl-1,3-benzothiazol-2-yl)-N-(2-morpholin-4-ylethyl)-3-thiophen-2-ylprop-2-enamide;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H23N3O2S2.ClH/c1-16-4-2-6-18-20(16)22-21(28-18)24(10-9-23-11-13-26-14-12-23)19(25)8-7-17-5-3-15-27-17;/h2-8,15H,9-14H2,1H3;1H/b8-7+; | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RNQQDMSOGIVDMG-USRGLUTNSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C(=CC=C1)SC(=N2)N(CCN3CCOCC3)C(=O)C=CC4=CC=CS4.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C2C(=CC=C1)SC(=N2)N(CCN3CCOCC3)C(=O)/C=C/C4=CC=CS4.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H24ClN3O2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
450.0 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound (E)-N-(4-methylbenzo[d]thiazol-2-yl)-N-(2-morpholinoethyl)-3-(thiophen-2-yl)acrylamide hydrochloride has garnered attention in the field of medicinal chemistry due to its potential biological activities. This compound, characterized by its unique molecular structure, is being studied for its efficacy in various therapeutic applications, particularly in cancer treatment.
- IUPAC Name : this compound
- Molecular Formula : C21H24ClN3O2S
- Molecular Weight : 450.0 g/mol
- CAS Number : 1217255-34-9
The biological activity of this compound is primarily attributed to its interaction with tubulin, a key protein in the cellular structure. The compound is believed to bind to the colchicine site on tubulin, inhibiting its polymerization and disrupting microtubule dynamics. This action can lead to cell cycle arrest in the G2/M phase and subsequent apoptosis in cancer cells .
In Vitro Studies
In vitro studies have demonstrated that this compound exhibits significant cytotoxicity against various cancer cell lines. The following table summarizes some of the key findings from these studies:
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| HeLa (cervical) | 0.5 | Inhibition of tubulin polymerization |
| A375 (melanoma) | 0.7 | Induction of apoptosis |
| PC-3 (prostate) | 0.6 | Cell cycle arrest at G2/M phase |
These results indicate that the compound may be effective against both drug-sensitive and multidrug-resistant cancer cells, suggesting a broad spectrum of activity .
In Vivo Studies
In vivo studies have further validated the anticancer potential of this compound. For instance, xenograft models using human prostate and melanoma cancer cells showed promising results:
| Study | Treatment Duration | Dose (mg/kg) | % Tumor Growth Inhibition |
|---|---|---|---|
| Prostate Cancer | 21 days | 15 | 30% |
| Melanoma | 21 days | 15 | 25% |
These findings suggest that the compound not only inhibits tumor growth but also exhibits minimal neurotoxicity, making it a candidate for further development in cancer therapies .
Structure-Activity Relationship (SAR)
The presence of specific functional groups in the compound significantly influences its biological activity. The thiazole and thiophene rings contribute to the binding affinity for tubulin, while the morpholinoethyl group enhances solubility and bioavailability.
Case Studies
Several case studies have highlighted the effectiveness of similar thiazole derivatives in treating various cancers:
- SMART Compounds : A class of thiazole derivatives demonstrated potent cytotoxicity by targeting tubulin, leading to cell cycle arrest and apoptosis across multiple cancer types .
- COX-II Inhibitors : Related compounds have shown promise as selective COX-II inhibitors with anti-inflammatory properties, indicating a potential dual role in cancer therapy .
Comparison with Similar Compounds
Substituent Variations on the Benzothiazole Core
Key Compounds :
- (E)-N-(4-methylbenzo[d]thiazol-2-yl)-N-(2-morpholinoethyl)-3-(thiophen-2-yl)acrylamide hydrochloride (Target Compound)
- (E)-N-(6-fluorobenzo[d]thiazol-2-yl)-N-(2-morpholinoethyl)-3-(thiophen-2-yl)acrylamide hydrochloride (Fluorinated Analog)
Comparison :
| Property | Target Compound | Fluorinated Analog |
|---|---|---|
| Benzothiazole Substituent | 4-Methyl | 6-Fluoro |
| Electronic Effects | Electron-donating (methyl) | Electron-withdrawing (fluoro) |
| Bioactivity Implications | Enhanced lipophilicity | Potential improved binding affinity to polar targets |
The position and nature of substituents on the benzothiazole ring significantly influence electronic and steric properties.
Acrylamide-Linked Aryl Groups
Key Compounds :
Comparison :
Thiophene and furan heterocycles act as bioisosteres, but thiophene’s larger sulfur atom may improve binding to hydrophobic pockets in biological targets .
Morpholinoethyl vs. Other Side Chains
Key Compounds :
Comparison :
Morpholino groups are often incorporated to balance lipophilicity and solubility, critical for pharmacokinetics .
Melting Points and Solubility
The hydrochloride salt form of the target compound likely enhances its applicability in drug formulations compared to neutral analogs.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
